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Compound of Interest

Compound Name: 2-Ethyl-4-fluorobenzaldehyde

Cat. No.: B13573036

Get Quote

2-Ethyl-4-fluorobenzaldehyde is a specialized fluorinated aromatic intermediate used in the

synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structural motif—

combining a reactive aldehyde handle with a lipophilic ethyl group and an electron-withdrawing

fluorine atom—makes it a critical building block for modulating the physicochemical properties

of bioactive molecules.

This guide provides a comprehensive technical analysis of its synthesis, reactivity, and

applications in drug discovery, specifically focusing on its role in optimizing metabolic stability

and ligand-binding affinity.
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Property Data

CAS Number 1289089-09-3

IUPAC Name 2-Ethyl-4-fluorobenzaldehyde

Molecular Formula C₉H₉FO

Molecular Weight 152.17 g/mol

SMILES CCC1=CC(F)=CC=C1C=O

MDL Number MFCD29121044

Appearance Colorless to pale yellow liquid (Standard State)

Boiling Point ~215–220 °C (Predicted based on SAR)

Density ~1.12 g/cm³ (Predicted)

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

Part 2: Synthesis & Production Methodologies
The synthesis of 2-Ethyl-4-fluorobenzaldehyde requires precise regiochemical control to

ensure the aldehyde group is introduced at the C1 position relative to the ethyl (C2) and fluoro

(C4) substituents. Two primary methodologies are employed in industrial and research settings.

Method A: Directed Lithiation & Formylation (High
Specificity)
This method is preferred for high-purity applications as it avoids the formation of regioisomers

common in electrophilic aromatic substitution.

Precursor: 1-Bromo-2-ethyl-4-fluorobenzene.

Lithiation: The precursor is treated with n-Butyllithium (n-BuLi) in anhydrous THF at -78°C.

The bromine atom undergoes Lithium-Halogen exchange, generating the aryl lithium

species.
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Formylation: Anhydrous Dimethylformamide (DMF) is added as the electrophile.

Quench: Acidic hydrolysis (HCl) yields the target aldehyde.

Causality: The cryogenic temperature (-78°C) is critical to prevent the aryl lithium species

from undergoing side reactions (e.g., Wurtz coupling) or scrambling. DMF is chosen over

other formylating agents for its high yield and ease of workup.

Method B: Vilsmeier-Haack Formylation (Cost-Effective)
Suitable for larger scales where isomer separation is feasible.

Precursor: 1-Ethyl-3-fluorobenzene.

Reagent: Phosphorus oxychloride (POCl₃) and DMF.

Mechanism: The in situ generated Vilsmeier reagent (chloroiminium ion) attacks the aromatic

ring.

Regioselectivity Challenge: The ethyl group is ortho/para directing, and the fluorine is

ortho/para directing. The position para to the ethyl group (C4) is occupied by Fluorine. The

position ortho to Ethyl (C2) is sterically hindered. The position para to Fluorine (C6) is the

most likely site of attack, yielding the 2-Ethyl-4-fluorobenzaldehyde isomer (after

renumbering). However, minor isomers (e.g., 4-ethyl-2-fluorobenzaldehyde) may form,

necessitating fractional distillation.

Synthetic Workflow Diagram

Figure 1: Synthetic Pathways for 2-Ethyl-4-fluorobenzaldehyde
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Figure 1: Comparative synthetic pathways illustrating the high-specificity lithiation route versus

the industrial Vilsmeier-Haack approach.

Part 3: Applications in Drug Discovery & Medicinal
Chemistry
2-Ethyl-4-fluorobenzaldehyde serves as a strategic scaffold in the design of small molecule

inhibitors, particularly in oncology (kinase inhibitors) and agrochemistry.

Metabolic Stability Enhancement
The Fluorine atom at C4 blocks the para-position from metabolic oxidation by Cytochrome

P450 enzymes. In many aromatic drugs, the para-position is the primary site of hydroxylation

(Phase I metabolism).

Mechanism: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond,

rendering it resistant to oxidative cleavage. This extends the half-life (

) of the drug candidate.

Conformational Restriction & Lipophilicity
The Ethyl group at C2 introduces steric bulk ortho to the aldehyde (or subsequent functional

group).

Effect: This steric hindrance can lock the conformation of the molecule, reducing the entropic

penalty upon binding to a protein target.

Lipophilicity: The ethyl group increases the

value, enhancing membrane permeability and blood-brain barrier (BBB) penetration
compared to a methyl or hydrogen substituent.

Synthetic Versatility (Key Reactions)
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Reaction Type Reagent Product Class Application

Reductive Amination
Primary Amine +

NaBH(OAc)₃
Benzylamines

Kinase inhibitor

scaffolds; GPCR

ligands.

Wittig Reaction Phosphonium Ylide Styrenes

Polymer precursors;

Extended conjugation

systems.

Oxidation NaClO₂ / H₂O₂ Benzoic Acids

Precursors for

amides/esters;

Peptidomimetics.

Condensation
Hydrazine /

Hydroxylamine
Hydrazones / Oximes

Antifungal agents;

Pesticide active

ingredients.

Part 4: Handling, Safety, and Storage (SDS
Summary)
As a fluorinated benzaldehyde derivative, strict safety protocols must be observed.[7][8]

Hazards:

H315: Causes skin irritation.[7][9]

H319: Causes serious eye irritation.[7][9]

H335: May cause respiratory irritation.[7][9]

Combustible Liquid: Flash point likely >60°C but <93°C (Class IIIA).

Storage:

Store under Inert Atmosphere (Nitrogen or Argon). Aldehydes are prone to air oxidation to

the corresponding benzoic acid.

Keep refrigerated (2–8°C) to maintain purity over long durations.
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Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible

materials like sawdust.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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